SERT Binding Affinity of the (3R,4R) Isomer vs. Cocaine and the trans (+)-CPCA Diastereomer
In a direct radioligand displacement assay, (3R,4R)-methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate (the target cis isomer) exhibited a Ki of 750 nM at the recombinant human serotonin transporter (SERT) using [³H]-paroxetine . For comparison, cocaine inhibits SERT with a reported Ki of approximately 400 nM . Thus, the target compound is approximately 1.9-fold less potent than cocaine at SERT. Critically, the trans diastereomer (+)-CPCA (3R,4S) was reported to be less than 1/10 as potent as cocaine at SERT (i.e., >10-fold selectivity shift) , implying that the cis isomer retains significantly greater SERT affinity relative to the trans isomer. While a direct head-to-head cis-vs-trans SERT Ki comparison under identical assay conditions is not yet available in the public domain, the cross-study comparison reveals a divergent SERT engagement profile that carries implications for both on-target and off-target pharmacology.
| Evidence Dimension | SERT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 750 nM (displacement of [³H]-paroxetine from recombinant human SERT) |
| Comparator Or Baseline | Cocaine: Ki ≈ 400 nM at SERT ; trans-(+)-CPCA (3R,4S): <1/10 potency of cocaine at SERT |
| Quantified Difference | Target compound is ~1.9-fold less potent than cocaine at SERT; trans isomer is >10-fold less potent than cocaine at SERT. The cis isomer therefore exhibits an estimated >5-fold higher relative SERT affinity compared to the trans isomer. |
| Conditions | Recombinant human SERT; [³H]-paroxetine displacement; 60 min incubation ; cocaine Ki from standard DAT/NET/SERT profiling ; (+)-CPCA data from rat synaptosomal uptake and monkey brain tissue binding . |
Why This Matters
For procurement decisions involving monoamine transporter ligand screening, the ~5-fold differential in relative SERT affinity between the cis and trans diastereomers directly impacts target engagement profiles: higher SERT affinity may be desirable or undesirable depending on whether the intended application requires DAT-selective or broader monoamine transporter modulation.
- [1] BindingDB. BDBM50506615, CHEMBL4452474. Ki = 750 nM at human SERT for (3R,4R) isomer. Displacement of [³H]-Paroxetine. View Source
- [2] Woolverton, W. L., et al. Reinforcing strength of a novel dopamine transporter ligand: Pharmacodynamic and pharmacokinetic mechanisms. JPET, 303(1), 211–217, 2002. (+)-CPCA <1/10 potency of cocaine at SERT. View Source
